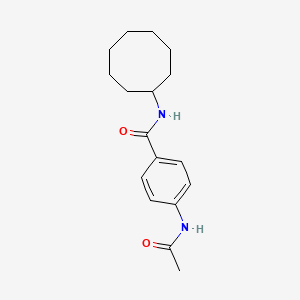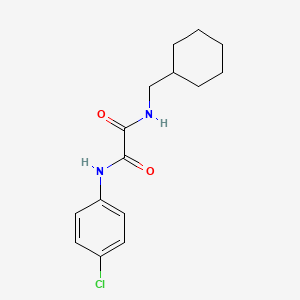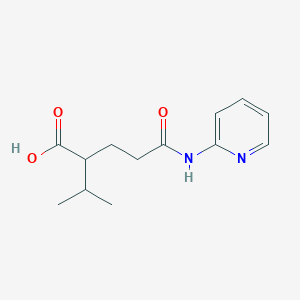
N-(tert-butyl)-2-(pentanoylamino)benzamide
Descripción general
Descripción
N-(tert-butyl)-2-(pentanoylamino)benzamide is a chemical compound that falls under the class of benzamide derivatives. It is also known as BPTES, which is an acronym for Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide. This compound has been studied extensively due to its potential therapeutic applications in cancer research.
Mecanismo De Acción
N-(tert-butyl)-2-(pentanoylamino)benzamide works by selectively inhibiting glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, and the inhibition of glutaminase leads to the depletion of intracellular glutamate and the accumulation of intracellular glutamine. This results in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The inhibition of glutaminase by N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to have several biochemical and physiological effects. These include the depletion of intracellular glutamate, the accumulation of intracellular glutamine, and the induction of apoptosis in cancer cells. Additionally, N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to have a synergistic effect with other cancer drugs, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(tert-butyl)-2-(pentanoylamino)benzamide in lab experiments is its selective inhibition of glutaminase, making it a useful tool for studying the role of glutaminase in cancer metabolism. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in in vivo experiments.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-(pentanoylamino)benzamide. One potential direction is the development of more soluble analogs of this compound for in vivo experiments. Another direction is the study of the synergistic effect of N-(tert-butyl)-2-(pentanoylamino)benzamide with other cancer drugs. Additionally, the study of the role of glutaminase in other diseases such as neurodegenerative disorders and metabolic diseases could also be a potential future direction.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(pentanoylamino)benzamide has been extensively studied in cancer research due to its potential as a selective inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. By inhibiting glutaminase, N-(tert-butyl)-2-(pentanoylamino)benzamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-tert-butyl-2-(pentanoylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-6-11-14(19)17-13-10-8-7-9-12(13)15(20)18-16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHIJNIJKTNOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![phenyl {[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B4389204.png)
![N-{3-[(5-bromo-2-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B4389217.png)
![methyl 3-[(2,6-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4389227.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4389239.png)
![2-[(anilinocarbonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4389241.png)



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4389273.png)
![N~2~-ethyl-N~1~-(2-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4389280.png)
![2-{[2-bromo-4-(cyclopentyloxy)-5-ethoxybenzyl]amino}-1-butanol hydrochloride](/img/structure/B4389289.png)

![N-(5-{[(2-ethoxyphenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4389303.png)
![methyl 5-methyl-4-oxo-3-(2-oxo-2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4389310.png)